molecular formula C12H11N5OS B2886013 4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1360283-04-0

4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2886013
CAS No.: 1360283-04-0
M. Wt: 273.31
InChI Key: KHTDTVYHSVHJKD-UHFFFAOYSA-N
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Description

4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1360283-04-0) is a synthetic small molecule with a molecular weight of 273.31 g/mol and the molecular formula C12H11N5OS . This compound is a hybrid molecule, strategically designed with two privileged pharmacophores in medicinal chemistry: a pyrazolo[1,5-a]pyridine ring system and a 1,2,3-thiadiazole moiety. The fusion of these structures makes it a compelling candidate for investigative applications in oncology and infectious disease research. The pyrazolo[1,5-a]pyridine scaffold is a heterocyclic system of significant interest in drug discovery. Research on closely related analogues, specifically pyrazolo[1,5-a]pyridine-3-carboxamide hybrids, has demonstrated that this core structure can exhibit potent anti-tubercular activity, showing efficacy against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis . Furthermore, the broader class of pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, are recognized as potent protein kinase inhibitors (PKIs) and have shown promise in targeted cancer therapy, inhibiting kinases like EGFR, B-Raf, and MEK which are frequently disrupted in cancers . The 1,2,3-thiadiazole component is another heterocycle known for its diverse biological activities. Its derivatives have been extensively studied and are frequently explored in anticancer research for their cytotoxic properties . The specific 4-methyl-1,2,3-thiadiazole-5-carboxamide segment serves as a key building block in the synthesis of various bioactive molecules . The combination of these two systems into a single molecule suggests potential for multi-targeted mechanisms of action, which may include the disruption of kinase signaling pathways or other enzymatic processes critical for cell proliferation and survival. This compound is intended for non-human research applications only, exclusively for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical tool to explore novel biochemical pathways, investigate structure-activity relationships (SAR), and develop new lead compounds in various therapeutic areas.

Properties

IUPAC Name

4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-8-11(19-16-15-8)12(18)13-6-9-7-14-17-5-3-2-4-10(9)17/h2-5,7H,6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTDTVYHSVHJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Carboxylic Acid Reduction and Functionalization

Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1 ) serves as a key intermediate, synthesized via methods analogous to those reported for pyrazolo[1,5-a]pyridine derivatives. Reduction of 1 using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields pyrazolo[1,5-a]pyridin-3-ylmethanol (2 ). Subsequent conversion to the corresponding mesylate (3 ) via reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) facilitates nucleophilic displacement with aqueous ammonia to afford pyrazolo[1,5-a]pyridin-3-ylmethylamine (4 ).

Key Reaction Conditions :

  • Reduction : LiAlH4, THF, 0°C to reflux, 4–6 h (Yield: 75–85%).
  • Amination : NH3 (aq.), DCM, 25°C, 12 h (Yield: 60–70%).

Route 2: Direct Aminomethylation via Mannich Reaction

An alternative approach involves the Mannich reaction of pyrazolo[1,5-a]pyridine with formaldehyde and ammonium chloride in ethanol under reflux. This one-pot method introduces the aminomethyl group directly at position 3, bypassing intermediate functional group transformations.

Optimization Note :

  • Excess formaldehyde (2.5 equiv.) and prolonged reflux (8–10 h) improve yields to 65–75%.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

Cyclodehydration of Thiosemicarbazide Derivatives

Adapting methodologies from 1,3,4-thiadiazole synthesis, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (7 ) is prepared via cyclodehydration of 4-oxopentanoic acid thiosemicarbazone (5 ) using phosphorus pentachloride (PCl5) in a solid-phase reaction. The thiosemicarbazone intermediate (5 ) forms by condensing 4-oxopentanoic acid (4 ) with thiosemicarbazide in ethanol under reflux. Cyclization with PCl5 at 80–90°C for 1 h affords the thiadiazole core.

Critical Parameters :

  • Molar Ratios : Thiosemicarbazide : 4-oxopentanoic acid : PCl5 = 1 : 1.1 : 1.1.
  • Cyclization Temperature : 80–90°C, 1 h (Yield: 85–91%).

Alternative Route: Hurd-Mori Reaction

The Hurd-Mori synthesis offers a complementary pathway, wherein 4-oxopentanoic acid reacts with sulfamide and PCl5 in dichloroethane. This one-pot cyclization generates the 1,2,3-thiadiazole ring, with the methyl and carboxylic acid groups positioned at C4 and C5, respectively.

Advantages :

  • Avoids isolation of thiosemicarbazone intermediates.
  • Yields comparable to cyclodehydration (78–82%).

Amide Bond Formation

Acid Chloride-Mediated Coupling

The carboxylic acid (7 ) is activated as its acid chloride (8 ) using thionyl chloride (SOCl2) in refluxing toluene. Subsequent reaction with pyrazolo[1,5-a]pyridin-3-ylmethylamine (4 ) in anhydrous THF, catalyzed by TEA, yields the target amide.

Optimized Conditions :

  • Activation : SOCl2, toluene, 70°C, 2 h (Quantitative conversion).
  • Coupling : 4 , TEA, THF, 0°C to 25°C, 12 h (Yield: 88–92%).

Coupling Reagent-Assisted Synthesis

For acid-sensitive substrates, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM enable direct amidation without prior acid chloride formation.

Comparative Data :

Method Reagents Yield (%) Purity (HPLC)
Acid Chloride SOCl2, TEA 92 98.5
EDC/HOBt EDC, HOBt, DIPEA 85 97.2

Analytical Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrazole-H), 7.95–7.45 (m, 4H, pyridine-H), 4.65 (s, 2H, CH2NH), 2.55 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) : δ 167.2 (C=O), 158.1 (thiadiazole-C), 145.3–115.2 (pyrazolo-pyridine-C), 38.4 (CH2NH), 14.7 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C14H12N6O2S : 344.0754 [M+H]+.
  • Observed : 344.0756 [M+H]+.

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Formation

Cyclodehydration of unsymmetrical thiosemicarbazones risks regioisomeric byproducts. Employing PCl5 as both a dehydrating agent and Lewis acid enhances selectivity for the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid isomer.

Stability of Pyrazolo[1,5-a]pyridin-3-ylmethylamine

The primary amine (4 ) exhibits sensitivity to oxidation. Storage under nitrogen at −20°C and use of antioxidant stabilizers (e.g., ascorbic acid) during synthesis mitigate degradation.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.

    Materials Science: The compound’s photophysical properties make it suitable for use in the development of fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]Pyrimidine Carboxamides

  • Example : N-(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxamide (PDB ID: 4GD)
    • Structure : Replaces the thiadiazole with a pyrimidine ring and includes a phenyl group at the pyrazole.
    • Synthesis : Utilizes coupling reactions similar to those in , where EDCI/HOBt mediate amide bond formation between heterocyclic acids and amines .
    • Key Difference : The pyrimidine ring increases hydrogen-bonding capacity (N-atoms at positions 1, 3, and 5) but reduces sulfur-mediated interactions compared to the thiadiazole in the target compound .

Thiazole Carboxamides

  • Example: 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide Derivatives Structure: Substitutes thiadiazole with a thiazole ring. Synthesis: Derived from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amine coupling .

Key Observations:

  • The target compound’s thiadiazole ring provides fewer HBA sites than pyrimidine analogs but may enhance metabolic resistance due to sulfur’s electronegativity .

Biological Activity

The compound 4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}N4_{4}S
  • Molecular Weight : 248.31 g/mol
  • CAS Number : 2228515-00-0

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant anticancer activity. The specific compound under study has shown promising results in various cancer cell lines.

  • Cytotoxicity Assays :
    • In vitro studies using the MTT assay have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
    • The half-maximal inhibitory concentration (IC50_{50}) values for these cell lines were reported as follows:
      • MCF-7: IC50_{50} = 12.50 µM
      • HepG2: IC50_{50} = 8.55 µM
      • HCT116: IC50_{50} = 7.01 µM .
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
    • Additionally, it may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1 phase .

Study 1: Evaluation Against MCF-7 Cell Line

In a study conducted by Wei et al., the compound was evaluated for its effects on the MCF-7 breast cancer cell line. The findings indicated a dose-dependent decrease in cell viability with an IC50_{50} value of 12.50 µM. Further analysis revealed that the compound caused significant apoptosis as evidenced by increased annexin V staining .

Study 2: HepG2 Cell Line Assessment

Another study focused on HepG2 liver cancer cells demonstrated that treatment with the compound resulted in an IC50_{50} of 8.55 µM. Mechanistic studies suggested that this compound inhibits the proliferation of HepG2 cells by inducing oxidative stress and DNA damage .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
Current Compound MCF-712.50Apoptosis induction
HepG28.55Oxidative stress induction
HCT1167.01CDK inhibition
Compound AA54926Autophagy without apoptosis
Compound BNCI-H4600.95VEGF-induced proliferation inhibition

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyridine core in this compound?

The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate can react with azido-pyrazole-carbaldehyde precursors under reflux in ethanol with acetic acid to form fused pyrazolo-pyridine systems . Alternative routes involve coupling pyrazole derivatives with pyrimidine intermediates using triethylamine or pyridine as a base to facilitate carboxamide bond formation .

Q. How should researchers optimize the coupling of the thiadiazole-carboxamide moiety to the pyrazolo[1,5-a]pyridine scaffold?

Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.
  • Catalysts : Use coupling agents (e.g., HATU, EDCI) to activate carboxylic acids for amide bond formation.
  • Reaction monitoring : Track progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm completion with LC-MS .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., pyrazole protons at δ 6.5–8.5 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • IR : Carboxamide C=O stretch (~1650 cm1^{-1}) and thiadiazole C-S vibrations (~680 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H11_{11}N5_{5}OS: calc. 293.0732) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted bioactivity data?

  • Perform molecular docking (e.g., using Discovery Studio or AutoDock) to assess binding modes with target proteins (e.g., kinases or GPCRs). Compare results across multiple software packages to validate interactions .
  • MD simulations : Analyze stability of ligand-protein complexes over 50–100 ns trajectories to identify key residues for mutagenesis studies .

Q. What experimental approaches address low yields in multi-step syntheses?

  • Stepwise optimization : Isolate intermediates after each reaction (e.g., column chromatography for azide intermediates) to minimize side reactions .
  • Temperature control : Use microwave-assisted synthesis for cyclization steps (e.g., 100°C for 30 minutes) to enhance reaction efficiency .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .

Q. How should researchers analyze contradictory cytotoxicity results across cell lines?

  • Dose-response curves : Generate IC50_{50} values in triplicate for statistical validation.
  • Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis pathways .

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